Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate
Overview
Description
“Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate” is a type of tert-butyl carbamate . Tert-butyl carbamates are used in organic synthesis, particularly in the protection of amines . They are stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, which include tert-butyl carbamates, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Chemical Reactions Analysis
Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Scientific Research Applications
Decomposition and Conversion Technologies
- Studies on methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl carbamates, have explored its decomposition using radio frequency plasma reactors. This research highlights the potential of plasma technology for breaking down and converting compounds with tert-butyl groups into simpler molecules like methane, ethylene, and acetylene, suggesting a pathway for environmental remediation of similar compounds (Hsieh et al., 2011).
Environmental Behavior and Fate
- Investigations into the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants, which share phenyl and tert-butyl structural motifs with the compound , have been conducted. These studies provide a framework for understanding the environmental impact, bioaccumulation, and potential health risks associated with the use of such chemicals, offering insights into regulatory and safety considerations (Liu & Mabury, 2020).
Catalytic and Non-Enzymatic Kinetic Resolutions
- Research on catalytic non-enzymatic kinetic resolution processes, which are crucial in the synthesis of chiral compounds, may provide insights into methodologies for separating or synthesizing enantiomerically pure forms of compounds with tert-butyl and carbamate groups. This is particularly relevant for the pharmaceutical industry, where the chirality of compounds can significantly affect drug efficacy and safety (Pellissier, 2011).
Bioremediation and Environmental Degradation
- Studies on the bioremediation of MTBE, which shares the tert-butyl group with the compound , highlight the microbial degradation pathways under aerobic and anaerobic conditions. These findings could be relevant for understanding the environmental degradation and potential remediation strategies for related compounds, including those with carbamate functionalities (Stocking et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to act on enzymes such as β-secretase and acetylcholinesterase .
Mode of Action
It is known that carbamates typically work by inhibiting enzymes, which can lead to various biochemical changes .
Biochemical Pathways
Inhibition of enzymes like β-secretase and acetylcholinesterase can affect the amyloid beta peptide (aβ) aggregation and formation of fibrils (faβ) from aβ 1-42 .
Result of Action
In vitro studies suggest that Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .
Safety and Hazards
While specific safety and hazard information for “Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate” is not available, it’s important to handle similar compounds with care. For instance, tert-butyl carbamate should be handled with personal protective equipment, and dust formation, breathing mist, gas or vapours should be avoided .
properties
IUPAC Name |
tert-butyl N-[2-chloro-4-(3-methylpyrazin-2-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-10-14(19-8-7-18-10)11-5-6-13(12(17)9-11)20-15(21)22-16(2,3)4/h5-9H,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJGLTLOMLASGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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